molecular formula C19H20N4O B10977429 N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide

N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide

Cat. No.: B10977429
M. Wt: 320.4 g/mol
InChI Key: OQOIVRFRNCARNW-UHFFFAOYSA-N
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Description

N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a benzimidazole core, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of a pyridine ring and a cyclohexanecarboxamide group further enhances its potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyridine reacts with the benzimidazole derivative.

    Attachment of the Cyclohexanecarboxamide Group: The final step involves the formation of the amide bond between the benzimidazole-pyridine intermediate and cyclohexanecarboxylic acid or its derivatives, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease processes.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or disrupt cellular processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-3-yl)-1H-benzo[d]imidazole: Shares the benzimidazole and pyridine rings but lacks the cyclohexanecarboxamide group.

    3-bromoimidazo[1,2-a]pyridine: Contains a similar pyridine ring but differs in the imidazole structure and the presence of a bromine atom.

Uniqueness

N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide is unique due to the combination of its structural components, which confer distinct biological activities and potential therapeutic applications. The presence of the cyclohexanecarboxamide group, in particular, may enhance its pharmacokinetic properties and target specificity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)cyclohexanecarboxamide

InChI

InChI=1S/C19H20N4O/c24-19(13-5-2-1-3-6-13)21-15-8-9-16-17(11-15)23-18(22-16)14-7-4-10-20-12-14/h4,7-13H,1-3,5-6H2,(H,21,24)(H,22,23)

InChI Key

OQOIVRFRNCARNW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4

Origin of Product

United States

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